molecular formula C9H13N B032423 Cumylamine CAS No. 585-32-0

Cumylamine

Katalognummer: B032423
CAS-Nummer: 585-32-0
Molekulargewicht: 135.21 g/mol
InChI-Schlüssel: KDFDOINBXBEOLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties Cumylamine (α,α-dimethylbenzylamine; CAS 585-32-0) is a primary aliphatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Its structure features a tertiary α-carbon adjacent to the amino group, resulting in significant steric hindrance. Key physical properties include a density of 0.94 g/cm³, a boiling point of 197°C, and a melting point estimated at 116°C .

Applications this compound is a critical precursor in synthesizing synthetic cannabinoids (SCs) such as CUMYL-PeGaClone and CUMYL-4CN-BINACA, where its bulky cumyl group enhances binding affinity to cannabinoid receptors . It is also utilized in organometallic catalysis, particularly in palladium-catalyzed arylations, and as a ligand in iridium complexes for C–F bond activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. The reaction typically involves the use of peracids such as peracetic acid or performic acid as oxidizing agents. The reaction conditions generally include a controlled temperature and pH to ensure the selective formation of the cis-epoxide.

Industrial Production Methods: In industrial settings, cis-Epoxysuccinic acid is often produced using microbial biocatalysts. Bacterial strains that express cis-epoxysuccinic acid hydrolase are employed to catalyze the conversion of maleic acid to cis-Epoxysuccinic acid. This biocatalytic process is favored due to its high yield and selectivity, as well as its environmentally friendly nature .

Analyse Chemischer Reaktionen

Ruthenium-Catalyzed C–H Alkenylation

Cumylamine undergoes regioselective alkenylation at the ortho-position of its aromatic ring under ruthenium catalysis:

  • Reaction conditions : RuCl₃·3H₂O, Cs₂CO₃, CH₃CN (reflux).
  • Mechanism : The amino group acts as a directing group, coordinating with the Ru catalyst to facilitate C–H activation .

Table 2: Alkenylation Products and Yields

SubstrateCatalystProduct (Alkenylation Position)Yield (%)
This compoundRuCl₃·3H₂OOrtho-alkenylated this compound75–85

NH₂ Bond Activation by High-Valent Co(III) Complexes

This compound participates in a rare NH₂ bond activation reaction with a dinuclear Co(III) complex, leading to deaminative formation of alkyl chlorides and alkenes:

  • Reaction pathway :
    • Oxidative cleavage of the NH₂ bond forms an azetidinium ion intermediate.
    • Subsequent nucleophilic attack by Cl⁻ or elimination yields products .

Table 3: Products from Co(III)-Mediated Activation

SubstrateReaction ConditionsMajor ProductYield (%)
This compoundCo(III) complex, Cl⁻1-Phenyl-1-propene40–50

Carbylamine Reaction

This compound, as a primary amine, undergoes the carbylamine reaction with chloroform and a strong base (e.g., KOH) to form isocyanides:

  • Reaction mechanism :
    • Chloroform undergoes dehydrohalogenation to form dichlorocarbene.
    • Electrophilic attack on the amine nitrogen followed by elimination produces isocyanides .

Table 4: Carbylamine Reaction Parameters

ReactantReagentTemperatureProduct
This compoundCHCl₃, KOHRefluxCumyl isocyanide

Mechanistic Insights

  • Steric effects : this compound’s bulky isopropyl group hinders nucleophilic attack at tertiary α-carbon centers, favoring selective alkenylation or substitution at less hindered sites .
  • Catalytic roles : The amino group’s lone pairs enable coordination with transition metals (e.g., Ru, Co), directing reactions to specific positions .

Wissenschaftliche Forschungsanwendungen

cis-Epoxysuccinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der primäre Wirkmechanismus von cis-Epoxysuccinsäure beinhaltet seine Hydrolyse durch cis-Epoxysuccinsäure-Hydrolase. Das Enzym katalysiert die Öffnung des Epoxidrings, was zur Bildung von Weinsäure führt. Die aktive Stelle des Enzyms enthält typischerweise eine katalytische Triade von Aminosäuren (Asparaginsäure, Histidin und Glutaminsäure), die die Ringöffnungsreaktion erleichtern. Die Spezifität des Enzyms für die cis-Epoxidkonfiguration stellt die selektive Bildung des gewünschten Produkts sicher .

Wirkmechanismus

The primary mechanism of action of cis-Epoxysuccinic acid involves its hydrolysis by cis-epoxysuccinic acid hydrolase. The enzyme catalyzes the opening of the epoxide ring, leading to the formation of tartaric acid. The active site of the enzyme typically contains a catalytic triad of amino acids (aspartic acid, histidine, and glutamic acid) that facilitate the ring-opening reaction. The enzyme’s specificity for the cis-epoxide configuration ensures the selective formation of the desired product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cumylamine is compared below with α-methylbenzylamine , benzylamine , tert-butylamine , and 1-adamantylamine , focusing on steric effects, reactivity, and applications.

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula α-Carbon Substituents Steric Hindrance Key Reactivity/Applications
This compound C₉H₁₃N Two methyl groups High Precursor for SCs; forms stable diarylation products under Pd/Cu catalysis (67–100% yield) .
α-Methylbenzylamine C₈H₁₁N One methyl group Moderate Used in asymmetric synthesis; lower steric hindrance allows broader substrate compatibility .
Benzylamine C₇H₉N No α-methyl groups Low Common in nucleophilic substitutions; forms alkyl chlorides (unlike this compound) .
tert-Butylamine C₄H₁₁N Three methyl groups Very High Limited reactivity in C–H activation; used as a bulky base in deprotonation reactions .
1-Adamantylamine C₁₀H₁₇N Rigid adamantyl group Extreme Resists alkyl chloride formation due to inaccessibility of α-carbon; used in drug scaffolds .

Key Research Findings

In contrast, benzylamine readily undergoes such transformations . In hydroarylation reactions with diphenylacetylene, this compound achieves 67% yield, lower than substituted 2-aminobiphenyls (74–82%), likely due to reduced flexibility .

Catalytic Applications

  • Palladium-Catalyzed Diarylation : this compound picolylamide achieves full conversion to diarylation products under optimized conditions (Pd(OAc)₂, CuBr₂, CsOAc), outperforming benzylamine derivatives .
  • Iridium Complexes : this compound-derived ligands (e.g., 12a ) enable regioselective C–F bond activation in polyfluoroarenes, a feat unattainable with less hindered amines .

Role in Synthetic Cannabinoids this compound’s bulky cumyl group in SCs like CUMYL-PICA and CUMYL-FUBICA enhances receptor binding compared to valinamide or amino acid-based analogs (e.g., AB-PINACA) . Isotopic analysis of SC precursors reveals this compound’s δ¹³C and δ¹⁵N signatures are distinct from indole or tert-leucine, aiding forensic tracing .

Functional Comparison with Non-Amine Analogs

This compound’s azaindole and benzimidazole analogs in SCs exhibit divergent pharmacological profiles:

  • Azaindole SCs (e.g., 5F-AB-P7AICA): Increased metabolic stability due to nitrogen-rich cores.
  • Benzimidazole SCs (e.g., FUBIMINA): Enhanced lipophilicity, prolonging CNS effects .

Biologische Aktivität

Cumylamine, a compound derived from the amine family, has garnered attention in recent years due to its association with synthetic cannabinoid receptor agonists (SCRAs). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (chemical formula: C10H15N) is characterized by its branched structure, which includes a cumyl group attached to an amine. This unique configuration contributes to its reactivity and biological activity, particularly in the context of synthetic cannabinoids.

This compound acts primarily as a precursor for several SCRAs. These compounds exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to various physiological responses, including modulation of neurotransmitter release and changes in neuronal excitability.

Key Mechanisms:

  • CB1 Receptor Agonism : this compound derivatives such as CUMYL-4CN-BINACA exhibit high affinity for CB1 receptors, leading to significant pharmacological effects. For instance, CUMYL-4CN-BINACA has an EC50 value of 0.58 nM at CB1 receptors, indicating potent agonistic activity .
  • CB2 Receptor Activity : While primarily acting on CB1 receptors, some this compound derivatives also interact with CB2 receptors, albeit with lower potency .

Biological Effects

The biological effects of this compound and its derivatives have been examined in various studies. Notably, the following effects have been reported:

  • Neurobehavioral Effects : Research indicates that compounds like CUMYL-4CN-BINACA can induce hypothermia and pro-convulsant effects in rodent models. These effects are dose-dependent and highlight the potential risks associated with high doses .
  • Behavioral Changes : Observations from animal studies reveal alterations in general behavior such as aggressiveness, grooming behavior suppression, and other neurological responses following administration of this compound derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Pharmacological Profile of CUMYL-4CN-BINACA

  • Objective : To evaluate the binding affinity and functional activity at cannabinoid receptors.
  • Findings : CUMYL-4CN-BINACA demonstrated a maximum response at CB1 receptors greater than that of CP 55,940 (a known cannabinoid), indicating higher intrinsic activity .

Study 2: Neurobehavioral Assessment

  • Objective : To assess the impact of this compound derivatives on mouse behavior.
  • Findings : Mice treated with CUMYL-4CN-BINACA exhibited significant changes in locomotor activity and increased seizure susceptibility at low doses. The study utilized a modified Racine scale for scoring seizure severity .

Data Tables

The following table summarizes key pharmacological parameters related to this compound derivatives:

CompoundEC50 (nM)Ki (nM)Primary ReceptorEffects Observed
CUMYL-4CN-BINACA0.582.6CB1Hypothermia, seizures
CP 55,940--CB1Control compound
CUMYL-PICA--CB1Behavioral changes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cumylamine, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of α-methylstyrene derivatives or reductive amination of acetophenone. To optimize yields, systematically vary parameters (temperature, solvent, catalyst loading) using design-of-experiment (DoE) frameworks. Track reaction progress via GC-MS or NMR, and validate purity through HPLC with UV detection . Replication requires detailed protocols, including solvent drying and inert atmosphere conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and purity profile?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR for structural confirmation (e.g., distinguishing N-H and C-methyl groups) and FT-IR for functional group analysis. Quantify purity via HPLC with a C18 column (acetonitrile/water mobile phase) and cross-validate using melting point determination. For trace impurities, employ high-resolution mass spectrometry (HRMS) .

Q. How should researchers design toxicity assays to evaluate this compound’s safety profile in preclinical studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in rodent models) and subchronic exposure studies. Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to prioritize in vivo testing. Include positive/negative controls and report results as IC50_{50} or EC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological activity across studies be systematically resolved?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in dose-response relationships ). Re-examine variables:

  • Biological models : Compare cell lines (e.g., HEK293 vs. primary neurons) and species differences.
  • Assay conditions : Control for pH, temperature, and solvent effects (e.g., DMSO concentration).
  • Statistical rigor : Use meta-analysis to aggregate data, applying random-effects models to account for heterogeneity .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystal structures of target proteins (e.g., GPCRs). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with ChemDB or PubChem bioactivity data to identify structural analogs .

Q. How should researchers address gaps in the literature regarding this compound’s environmental fate and degradation pathways?

  • Methodological Answer : Conduct abiotic degradation studies (hydrolysis, photolysis under UV light) and biotic assays (microbial consortia from soil/water samples). Quantify metabolites via LC-MS/MS and apply QSAR models to predict ecotoxicity. Use PICO frameworks to structure hypotheses (Population: aquatic ecosystems; Intervention: this compound exposure) .

Q. What methodologies ensure reproducibility in this compound’s catalytic applications (e.g., asymmetric synthesis)?

  • Methodological Answer : Document catalyst preparation (e.g., chiral ligand synthesis) with exact stoichiometry and characterization data (XRD, TEM). Report turnover numbers (TON) and enantiomeric excess (ee%) using chiral HPLC. Share raw data (e.g., crystallographic CIF files) in supplementary materials .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via Akaike Information Criterion (AIC). For outliers, apply Grubbs’ test and justify exclusion criteria .

Q. How can researchers differentiate between artefactual and genuine spectroscopic signals in this compound characterization?

  • Methodological Answer : Compare spectra with synthetic intermediates and known degradation products. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For MS/MS data, confirm fragment ions with isotopic labeling studies .

Q. Ethical & Interdisciplinary Considerations

Q. What ethical protocols are critical when studying this compound’s neuroactive properties in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval, minimize animal numbers via power analysis, and monitor adverse effects (e.g., seizures) with predefined euthanasia criteria .

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) enhance this compound research?

  • Methodological Answer : Collaborate to explore applications:
  • Chemical Biology : Develop fluorescent probes via CuAAC click chemistry for cellular imaging.
  • Materials Science : Test this compound-derived ligands in metal-organic frameworks (MOFs) for gas storage. Use FINER criteria to align projects with feasibility and novelty .

Eigenschaften

IUPAC Name

2-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDOINBXBEOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207216
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-32-0
Record name Cumylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 585-32-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cumylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cumylamine
Reactant of Route 3
Cumylamine
Reactant of Route 4
Cumylamine
Reactant of Route 5
Cumylamine
Reactant of Route 6
Cumylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.